Octaethylene glycol monodecyl ether (C10E8, CAS 24233-81-6) is a highly pure, nonionic polyoxyethylene alkyl ether surfactant characterized by a ten-carbon hydrophobic tail and an eight-unit ethylene oxide hydrophilic head. This specific structural balance imparts a relatively high hydrophilic-lipophilic balance (HLB), excellent water solubility, and a critical micelle concentration (CMC) of approximately 0.35 g/L at 25 °C [1]. In procurement contexts, C10E8 is primarily sourced for its mild, non-denaturing solubilization properties, rapid adsorption kinetics, and exceptionally high thermal stability compared to shorter-head analogs. It serves as a critical reagent in membrane protein structural biology, high-temperature industrial formulations, and rapid liposomal permeabilization assays where precise phase behavior and kinetic control are required [1].
Substituting C10E8 with closely related in-class alternatives frequently results in process failure due to distinct phase and partitioning behaviors. Replacing C10E8 with shorter-head analogs like C10E6 drastically lowers the cloud point from 85 °C to 62 °C, causing premature liquid-liquid phase separation in high-temperature formulations [1]. Conversely, substitution with longer-tail variants like C12E8 or harsher detergents like DDM alters membrane partitioning dynamics, destroying the selective pre-extraction capability required to enrich target membrane proteins prior to affinity chromatography [2]. Furthermore, utilizing common ionic surfactants (e.g., SDS) instead of C10E8 for vesicle permeabilization introduces electrostatic flip-flop penalties that slow membrane leakage kinetics by two orders of magnitude, rendering them unsuitable for rapid viral inactivation or time-sensitive liposomal assays[3].
In comparative light scattering studies at 10 g/L, C10E8 demonstrates a significantly higher threshold for liquid-liquid phase separation compared to shorter-head analogs. While C10E6 clouds out at 62 °C, C10E8 maintains an isotropic solution up to 85 °C[1].
| Evidence Dimension | Cloud Point (at 10 g/L in water) |
| Target Compound Data | 85 °C |
| Comparator Or Baseline | 62 °C (C10E6) and 60 °C (C8E5) |
| Quantified Difference | +23 °C extension in thermal stability window over C10E6 |
| Conditions | 10 g/L aqueous solution, static/dynamic light scattering |
Procuring C10E8 prevents premature phase separation in high-temperature industrial formulations or heat-sterilization protocols where C10E6 would fail.
C10E8 exhibits unique partitioning properties that allow for the selective pre-extraction of crude membrane vesicles. When applied at 1.0%, C10E8 solubilizes background proteins while leaving up to 85% of the target di-tripeptide transport protein (DtpT) intact within the membrane, achieving a 10-fold enrichment prior to final solubilization with DDM [1].
| Evidence Dimension | Target Protein (DtpT) Retention during Pre-extraction |
| Target Compound Data | Up to 85% retention (yielding ~10-fold enrichment) |
| Comparator Or Baseline | DDM (n-dodecyl-β-D-maltoside) (solubilizes nearly all proteins, 0-fold enrichment) |
| Quantified Difference | 10-fold enrichment of target protein prior to affinity chromatography |
| Conditions | 1.0% surfactant concentration, crude membrane vesicles, 30 min incubation at 4 °C |
Allows structural biologists to drastically simplify downstream purification of challenging membrane proteins by selectively clearing background contaminants first.
When interacting with small unilamellar vesicles (SUVs), the nonionic C10E8 circumvents the electrostatic flip-flop penalties that hinder ionic surfactants. At equivalent scaled concentrations relative to their CMC, C10E8 induces complete dye release from SUVs two orders of magnitude faster than anionic (SDS) or cationic (CPC) alternatives [1].
| Evidence Dimension | Rate of Membrane Leakage / Dye Release |
| Target Compound Data | 100x faster permeabilization kinetics |
| Comparator Or Baseline | SDS and CPC (Ionic surfactants) |
| Quantified Difference | Two orders of magnitude faster dye release |
| Conditions | Negatively charged SUVs (0.3–40 μM), fluorophore calcein release assay |
Critical for procuring reagents for rapid viral envelope disruption or time-sensitive liposomal drug release assays.
Dynamic surface tension (DST) analysis reveals that C10E8 shifts from purely diffusion-controlled to mixed diffusion-barrier controlled adsorption kinetics at elevated premicellar concentrations. This contrasts with C12E4 and C12E6, which remain strictly diffusion-controlled across their premicellar range, altering the short-time DST profiles critical for rapid interface stabilization [1].
| Evidence Dimension | Rate-Limiting Adsorption Mechanism |
| Target Compound Data | Mixed diffusion-barrier controlled (at higher premicellar concentrations) |
| Comparator Or Baseline | C12E4 and C12E6 (purely diffusion-controlled) |
| Quantified Difference | Significant energy barrier effect on overall adsorption rate for C10E8 |
| Conditions | Short-time dynamic surface tension via pendant-bubble apparatus |
Dictates surfactant selection in high-speed coating and aerosol applications where millisecond-scale surface tension reduction is the primary performance metric.
Because C10E8 maintains an isotropic solution up to 85 °C, it is the preferred nonionic surfactant for formulations that undergo heat sterilization, steam-heat treatment, or high-temperature processing. Substituting with C10E6 or C8E5 would result in phase separation (clouding) at 62 °C and 60 °C, respectively, leading to formulation instability[1].
In structural biology, C10E8 is highly effective as a pre-extraction agent for crude membrane vesicles. By selectively solubilizing background contaminants while leaving specific target proteins intact in the lipid bilayer, it enables up to a 10-fold enrichment. This makes C10E8 an essential precursor step before final solubilization with harsher detergents like DDM [2].
For diagnostic assays or sterilization protocols requiring the rapid permeabilization of lipid envelopes, C10E8 is vastly superior to standard ionic surfactants like SDS. Its ability to induce membrane leakage 100 times faster ensures rapid assay turnaround times and more efficient viral envelope disruption without the electrostatic flip-flop penalties of charged detergents [3].